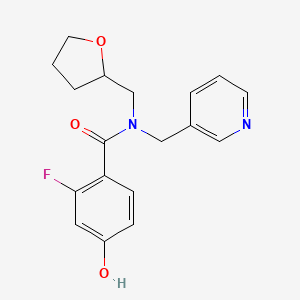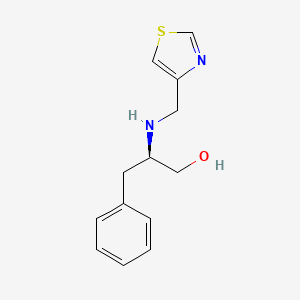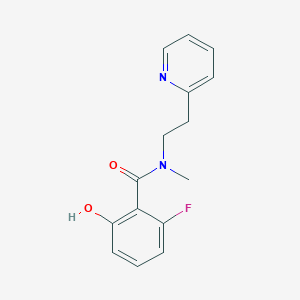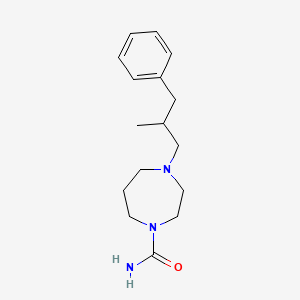
2-fluoro-4-hydroxy-N-(oxolan-2-ylmethyl)-N-(pyridin-3-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-fluoro-4-hydroxy-N-(oxolan-2-ylmethyl)-N-(pyridin-3-ylmethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a member of the benzamide family and has a unique molecular structure that makes it an interesting subject of study.
Mécanisme D'action
The mechanism of action of 2-fluoro-4-hydroxy-N-(oxolan-2-ylmethyl)-N-(pyridin-3-ylmethyl)benzamide involves the inhibition of HDACs and PARPs. HDACs are enzymes that regulate gene expression by removing acetyl groups from histone proteins, while PARPs are enzymes that play a crucial role in DNA repair. Inhibition of these enzymes by the compound leads to altered gene expression and DNA damage, which can ultimately lead to cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-fluoro-4-hydroxy-N-(oxolan-2-ylmethyl)-N-(pyridin-3-ylmethyl)benzamide have been extensively studied. The compound has been shown to induce apoptosis in cancer cells through the inhibition of HDACs and PARPs. Additionally, the compound has been shown to have anti-inflammatory and neuroprotective effects in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-fluoro-4-hydroxy-N-(oxolan-2-ylmethyl)-N-(pyridin-3-ylmethyl)benzamide is its specificity towards HDACs and PARPs, which makes it a valuable tool for studying the role of these enzymes in various cellular processes. However, the compound has limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research involving 2-fluoro-4-hydroxy-N-(oxolan-2-ylmethyl)-N-(pyridin-3-ylmethyl)benzamide. One area of research involves the development of more potent and selective inhibitors of HDACs and PARPs based on the compound's structure. Another area of research involves the investigation of the compound's potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease. Furthermore, the compound's anti-inflammatory properties make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Méthodes De Synthèse
The synthesis of 2-fluoro-4-hydroxy-N-(oxolan-2-ylmethyl)-N-(pyridin-3-ylmethyl)benzamide can be achieved through several methods. One of the most common methods involves the reaction between 2-fluoro-4-hydroxybenzoic acid and N-(oxolan-2-ylmethyl)-N-(pyridin-3-ylmethyl)amine in the presence of a coupling agent such as EDCI or HATU. The resulting product is then purified through column chromatography to obtain the final compound.
Applications De Recherche Scientifique
2-fluoro-4-hydroxy-N-(oxolan-2-ylmethyl)-N-(pyridin-3-ylmethyl)benzamide has been extensively studied for its potential applications in scientific research. One of the main areas of research involves the compound's ability to inhibit the activity of certain enzymes such as HDACs and PARPs. These enzymes play a crucial role in various cellular processes and their inhibition has been linked to the treatment of several diseases including cancer and neurodegenerative disorders.
Propriétés
IUPAC Name |
2-fluoro-4-hydroxy-N-(oxolan-2-ylmethyl)-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3/c19-17-9-14(22)5-6-16(17)18(23)21(12-15-4-2-8-24-15)11-13-3-1-7-20-10-13/h1,3,5-7,9-10,15,22H,2,4,8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJRJJXJRCGXPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN(CC2=CN=CC=C2)C(=O)C3=C(C=C(C=C3)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-4-hydroxy-N-(oxolan-2-ylmethyl)-N-(pyridin-3-ylmethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-2-(1-methylpyrazol-4-yl)-4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]morpholine](/img/structure/B7633007.png)

![3-ethyl-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]thiophene-2-carboxamide](/img/structure/B7633015.png)
![N-[2-(methylsulfinylmethyl)phenyl]pyridine-2-carboxamide](/img/structure/B7633018.png)

![4-ethoxy-2-[4-[(3-ethyl-1H-1,2,4-triazol-5-yl)methyl]piperazin-1-yl]-6-methylpyrimidine](/img/structure/B7633029.png)
![1-[3-(Difluoromethoxy)pyridin-2-yl]-3-(furan-2-ylmethyl)urea](/img/structure/B7633047.png)

![N-[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]-3-methyl-2-phenylazetidine-1-carboxamide](/img/structure/B7633057.png)
![1-(1,5-dimethylpyrazol-3-yl)-3-[(2R)-1-hydroxy-3-phenylpropan-2-yl]urea](/img/structure/B7633061.png)
![N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]-4-methoxybenzamide](/img/structure/B7633068.png)


![8-Propan-2-yl-3-(3,3,3-trifluoro-2-hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7633095.png)